molecular formula C7H11F3N2O3 B1371670 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one CAS No. 862713-98-2

1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one

Cat. No.: B1371670
CAS No.: 862713-98-2
M. Wt: 228.17 g/mol
InChI Key: JAMGLKGCPSLRNJ-UHFFFAOYSA-N
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Description

1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one is a chemical compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino group, along with a trifluoroacetyl group. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions .

Preparation Methods

The synthesis of 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one typically involves the reaction of di-tert-butyl dicarbonate with an amine in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran, under mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include trifluoroacetic acid, hydrochloric acid, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one primarily involves the protection and deprotection of amine groups. The BOC group stabilizes the amine, preventing it from reacting with other reagents during synthesis. Upon deprotection, the BOC group is removed, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar compounds to 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one include:

These compounds also feature the BOC protecting group but differ in their specific structures and applications. The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

tert-butyl N-[(2,2,2-trifluoroacetyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O3/c1-6(2,3)15-5(14)12-11-4(13)7(8,9)10/h1-3H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMGLKGCPSLRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one
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1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one
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1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one
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